
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of triazine and benzoate, which are commonly used in organic synthesis.
Mecanismo De Acción
The mechanism of action of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate is not fully understood. However, it is believed to exert its biological activities by inhibiting key enzymes and signaling pathways in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a wide range of microorganisms such as bacteria and fungi. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce derivatives with different properties. Another advantage is its potential applications in various fields such as medicine, agriculture, and materials science. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate. One area of interest is its potential use as a drug for the treatment of various diseases such as cancer and inflammation. Another area of interest is its potential use as a herbicide and pesticide in agriculture. In addition, research on its potential applications in materials science is ongoing, with a focus on its use as a precursor for the synthesis of functional materials. Further studies on the mechanism of action and toxicity of this compound are also needed to fully understand its potential applications.
Métodos De Síntesis
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methyl-3-methylsulfanyl-1,2,4-triazin-5(2H)-one with methyl benzoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agriculture, it has been investigated for its potential use as a herbicide and pesticide. In materials science, it has been studied for its potential use as a precursor for the synthesis of functional materials such as metal-organic frameworks.
Propiedades
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9-11(17)16(13(20-2)15-14-9)8-19-12(18)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPKJAXARAQJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2785791.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine](/img/structure/B2785794.png)
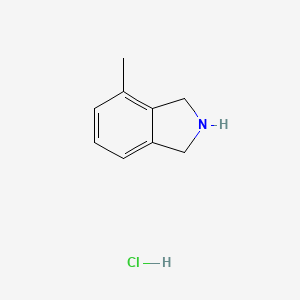
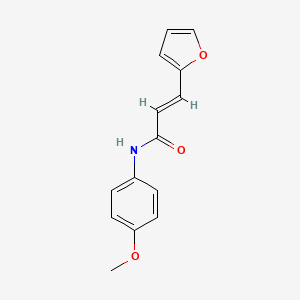
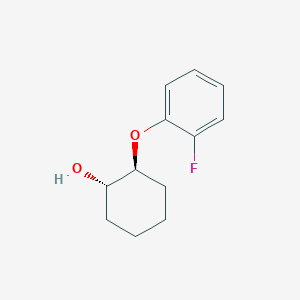
![5-[(2,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2785798.png)
![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2785802.png)
![4-methyl-4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2785803.png)
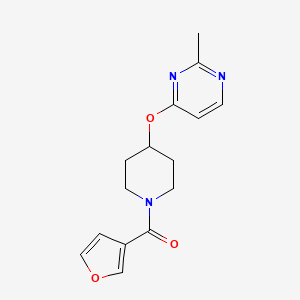
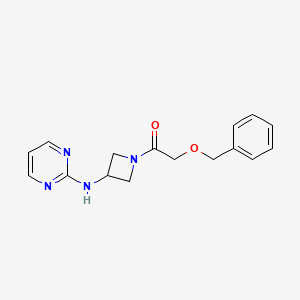
![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2785810.png)